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molecular formula C12H11F3N2O4 B8378884 4-(3-Nitro-5-trifluoromethyl-benzoyl)-morpholine

4-(3-Nitro-5-trifluoromethyl-benzoyl)-morpholine

Cat. No. B8378884
M. Wt: 304.22 g/mol
InChI Key: YSARHNFXTXWARH-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Morpholin-4-yl-(3-nitro-5-trifluoromethyl-phenyl)-methanone (800 mg, 2.6 mmoles) from the previous step was dissolved in 40 mL of ethyl acetate. To this solution was added 10% palladium on carbon, the reaction was stirred under hydrogen at room temperature overnight. The solution filtered through celite and concentrated to give 3-(morpholine-4-carbonyl)-5-(trifluoromethyl)phenylamine (688 mg). 1H NMR (300 MHz, DMSO-d6) δ 6.90 (s, 1H), 6.75 (d, 2H), 5.6 (b, 6H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[C:11]([N+:19]([O-])=O)[CH:10]=2)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>C(OCC)(=O)C.[Pd]>[N:1]1([C:7]([C:9]2[CH:10]=[C:11]([NH2:19])[CH:12]=[C:13]([C:15]([F:16])([F:18])[F:17])[CH:14]=2)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
N1(CCOCC1)C(=O)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred under hydrogen at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C=1C=C(C=C(C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 688 mg
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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